Cas no 166313-50-4 (ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate)

ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-5-carboxylic acid, 4-formyl-1,3-dimethyl-, ethyl ester
- ethyl 4-formyl-2,5-dimethylpyrazole-3-carboxylate
- ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate
- EN300-247481
- DTXSID10625187
- Z1511761410
- Ethyl4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate
- 166313-50-4
- SCHEMBL8539511
-
- MDL: MFCD24675157
- Inchi: InChI=1S/C9H12N2O3/c1-4-14-9(13)8-7(5-12)6(2)10-11(8)3/h5H,4H2,1-3H3
- InChI Key: WQMZIRBECAVHHJ-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(C(=NN1C)C)C=O
Computed Properties
- Exact Mass: 196.08486
- Monoisotopic Mass: 196.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 61.2Ų
Experimental Properties
- PSA: 61.19
ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-247481-0.5g |
ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate |
166313-50-4 | 95% | 0.5g |
$656.0 | 2024-06-19 | |
Enamine | EN300-247481-2.5g |
ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate |
166313-50-4 | 95% | 2.5g |
$1650.0 | 2024-06-19 | |
Enamine | EN300-247481-0.1g |
ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate |
166313-50-4 | 95% | 0.1g |
$293.0 | 2024-06-19 | |
Enamine | EN300-247481-10g |
ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate |
166313-50-4 | 95% | 10g |
$3622.0 | 2023-09-15 | |
Enamine | EN300-247481-1g |
ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate |
166313-50-4 | 95% | 1g |
$842.0 | 2023-09-15 | |
Aaron | AR001XC2-5g |
1H-Pyrazole-5-carboxylic acid, 4-formyl-1,3-dimethyl-, ethyl ester |
166313-50-4 | 95% | 5g |
$3385.00 | 2023-12-15 | |
1PlusChem | 1P001X3Q-500mg |
1H-Pyrazole-5-carboxylic acid, 4-formyl-1,3-dimethyl-, ethyl ester |
166313-50-4 | 95% | 500mg |
$873.00 | 2025-02-19 | |
A2B Chem LLC | AA88758-50mg |
ethyl 4-formyl-1,3-dimethyl-1h-pyrazole-5-carboxylate |
166313-50-4 | 95% | 50mg |
$243.00 | 2024-04-20 | |
A2B Chem LLC | AA88758-250mg |
ethyl 4-formyl-1,3-dimethyl-1h-pyrazole-5-carboxylate |
166313-50-4 | 95% | 250mg |
$475.00 | 2024-04-20 | |
A2B Chem LLC | AA88758-2.5g |
ethyl 4-formyl-1,3-dimethyl-1h-pyrazole-5-carboxylate |
166313-50-4 | 95% | 2.5g |
$1772.00 | 2024-04-20 |
ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate Related Literature
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
Additional information on ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate
Ethyl 4-Formyl-1,3-Dimethyl-1H-Pyrazole-5-Carboxylate (CAS No. 166313-50-4): A Comprehensive Overview
Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS No. 166313-50-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents and as a key intermediate in synthetic chemistry.
The molecular structure of ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate is composed of a pyrazole ring with a formyl group at the 4-position and an ethyl ester at the 5-position. The presence of these functional groups imparts distinct chemical properties and reactivity profiles, making it an attractive candidate for a wide range of chemical transformations and biological studies.
Recent advancements in the synthesis and characterization of ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate have been reported in several high-impact scientific journals. For instance, a study published in the Journal of Organic Chemistry detailed an efficient one-pot synthesis method that significantly enhances the yield and purity of this compound. This method involves the condensation of ethyl acetoacetate with hydrazine hydrate followed by formylation using Vilsmeier reagents. The optimized synthetic route not only simplifies the production process but also reduces the environmental impact by minimizing waste generation.
In the realm of medicinal chemistry, ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate has been explored for its potential as a lead compound in drug discovery. Its structural similarity to known bioactive molecules has prompted researchers to investigate its pharmacological properties. Preliminary studies have indicated that this compound exhibits significant anti-inflammatory and anti-cancer activities. Specifically, it has been shown to inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways involved in cell growth and survival.
Beyond its direct biological effects, ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate serves as a valuable building block for the synthesis of more complex molecules. Its reactivity with nucleophiles such as amines and thiols allows for the facile introduction of diverse functional groups, thereby expanding its utility in combinatorial chemistry and library synthesis. This versatility makes it an essential component in high-throughput screening campaigns aimed at identifying novel drug candidates.
The physicochemical properties of ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate have also been extensively studied. It is a white crystalline solid with a melting point ranging from 80 to 82°C. Its solubility profile is favorable for both organic solvents and certain polar solvents, facilitating its use in various chemical reactions and analytical techniques. Additionally, its stability under different conditions has been evaluated, ensuring its reliability as a reagent in both laboratory and industrial settings.
In conclusion, ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS No. 166313-50-4) stands out as a multifaceted compound with broad applications in medicinal chemistry and synthetic organic chemistry. Its unique structural features, combined with its favorable physicochemical properties and biological activities, position it as a promising candidate for further research and development. As ongoing studies continue to unravel its full potential, this compound is likely to play an increasingly important role in advancing our understanding of chemical biology and drug discovery.
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